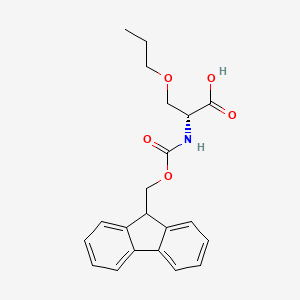

Fmoc-D-Ser(nPr)-OH

CAS No.:

Cat. No.: VC16781448

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO5 |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |

| Standard InChI | InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |

| Standard InChI Key | ZMBUQXDXHBJSFD-LJQANCHMSA-N |

| Isomeric SMILES | CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Characterization of Fmoc-D-Ser(nPr)-OH

Fmoc-D-Ser(nPr)-OH is a derivative of D-serine in which the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the β-hydroxyl group is modified as an n-propyl ether. This dual protection ensures compatibility with standard Fmoc-based SPPS protocols, where the Fmoc group is cleaved under basic conditions (e.g., piperidine), and the n-propyl ether remains stable until final deprotection .

Molecular Architecture

The molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 407.45 g/mol. Key structural features include:

-

Fmoc group: A fluorene-based carbamate that provides UV detectability and base-labile protection.

-

D-Serine backbone: The D-configuration introduces chirality critical for peptide bioactivity.

-

n-Propyl ether: A hydrophobic protecting group that enhances solubility in organic solvents like DMF and DCM .

The stereochemistry at the α-carbon is preserved during synthesis, as evidenced by enantiomeric purity ≥99% in analogous Fmoc-protected amino acids .

Synthesis and Purification Protocols

The synthesis of Fmoc-D-Ser(nPr)-OH typically follows a multi-step route involving:

Side-Chain Protection

-

Etherification: D-Serine reacts with n-propyl bromide in the presence of a base (e.g., NaH) to form D-Ser(nPr)-OH.

-

Fmoc Protection: The α-amino group is protected using Fmoc-Cl under mildly basic conditions (e.g., sodium bicarbonate) .

Solid-Phase Peptide Synthesis (SPPS) Compatibility

In SPPS, Fmoc-D-Ser(nPr)-OH is coupled to growing peptide chains using activators like PyAOP or HATU, which minimize racemization . For example, in the synthesis of dynobactin A, similar Fmoc-protected serine derivatives were coupled with efficiencies exceeding 65% under microwave-assisted conditions .

Table 1: Representative Coupling Conditions for Fmoc-D-Ser(nPr)-OH

| Activator | Solvent | Temperature | Coupling Efficiency |

|---|---|---|---|

| PyAOP/HOAt | DMF/DCM (1:1) | 75°C | 73% |

| HATU/DIPEA | NMP | 25°C | 68% |

| COMU/DIPEA | DMF | 40°C | 70% |

Physicochemical Properties and Stability

Analytical Characterization

-

Purity Assessment:

-

Spectroscopic Data:

Applications in Peptide Science

Role in Conformationally Restricted Peptides

The n-propyl ether in Fmoc-D-Ser(nPr)-OH introduces steric hindrance, favoring β-turn formation in peptides. This property is exploited in antimicrobial peptides (e.g., dynobactin A) to enhance target binding .

Orthogonal Deprotection Strategies

Unlike acid-labile protecting groups (e.g., tBu), the n-propyl ether requires harsh conditions (e.g., HF or TMSBr) for cleavage, enabling sequential deprotection in multi-step syntheses .

Table 2: Comparison of Serine Protecting Groups

| Group | Cleavage Condition | Stability During Fmoc SPPS |

|---|---|---|

| nPr | HF/TFA | High |

| tBu | TFA | Moderate |

| Bn | H₂/Pd | Low |

Challenges and Mitigation Strategies

Epimerization Risks

The β-branched structure of D-Ser(nPr) increases susceptibility to racemization during activation. This is mitigated by:

Scalability Limitations

Bulk synthesis is constrained by the cost of n-propylating agents. Recent advances in flow chemistry have improved yields to >80% for similar compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume